Spiro[4.5]decane-3-sulfonyl chloride
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Overview
Description
Spiro[45]decane-3-sulfonyl chloride is a chemical compound characterized by a spirocyclic structure, where two rings share a single common atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[4One common method involves the use of cyclohexadienes as starting materials, which undergo a series of reactions including bridgehead substitution and oxidative cleavage to form the spiro[4.5]decane structure . The sulfonyl chloride group is then introduced through chlorosulfonation reactions under controlled conditions.
Industrial Production Methods
Industrial production of spiro[4.5]decane-3-sulfonyl chloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.5]decane-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Cyclization Reactions: The spirocyclic structure can be further modified through cyclization reactions to form more complex spiro compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions include various sulfonamide and sulfonate derivatives, which can be further utilized in different chemical and industrial applications.
Scientific Research Applications
Spiro[4.5]decane-3-sulfonyl chloride has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of spiro[4.5]decane-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to participate in various substitution and addition reactions. The spirocyclic structure provides a rigid framework that influences the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic sulfonyl chlorides and spiro[4.5]decane derivatives such as spiro[4.5]decane-3-carboxylic acid and spiro[4.5]decane-3-amine .
Uniqueness
Spiro[4.5]decane-3-sulfonyl chloride is unique due to its combination of a spirocyclic framework and a sulfonyl chloride functional group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in synthetic organic chemistry and various research applications .
Properties
IUPAC Name |
spiro[4.5]decane-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO2S/c11-14(12,13)9-4-7-10(8-9)5-2-1-3-6-10/h9H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHMHBKXEADAKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC(C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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